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Compound of Interest

Compound Name: Mal-PEG5-acid

Cat. No.: B608845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mal-PEG5-acid is a heterobifunctional crosslinker that plays a pivotal role in the development

of targeted therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates

(ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide

group at one end and a carboxylic acid at the other, connected by a five-unit polyethylene

glycol (PEG) spacer, offers a versatile platform for covalently linking biomolecules. The

hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting

conjugate, making Mal-PEG5-acid a valuable tool for drug developers. This technical guide

provides an in-depth overview of Mal-PEG5-acid, including its chemical properties, detailed

experimental protocols for its use in bioconjugation, and a summary of its applications.

Core Properties of Mal-PEG5-acid
The utility of Mal-PEG5-acid as a linker is defined by its distinct chemical and physical

properties. These properties are summarized in the table below.
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Property Value Reference

CAS Number 1286755-26-7 [1]

Molecular Weight 389.40 g/mol [1]

Chemical Formula C17H27NO9 [1]

Purity Typically >95%

Solubility Soluble in DMSO and DCM [2]

Storage Conditions -20°C, protect from light

Applications in Drug Development
Mal-PEG5-acid is primarily employed as a linker to synthesize complex biomolecules for

therapeutic and research applications. Its bifunctional nature allows for the precise connection

of two different molecules, typically a targeting moiety and a payload.

Antibody-Drug Conjugates (ADCs)
In the context of ADCs, Mal-PEG5-acid can be used to attach a cytotoxic drug to a monoclonal

antibody. The antibody specifically targets a surface antigen on cancer cells, delivering the

potent drug directly to the tumor site, thereby minimizing systemic toxicity. The maleimide

group of the linker reacts with free thiol groups on the antibody, which are often generated by

the reduction of interchain disulfide bonds. The carboxylic acid end can be activated to react

with an amine group on the cytotoxic drug.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation

machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that

binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a

linker. Mal-PEG5-acid is an ideal candidate for this linker, connecting the target protein ligand

(often with a thiol group for conjugation) to the E3 ligase ligand (typically containing an amine

group). The PEG spacer provides the necessary flexibility and length for the formation of a

productive ternary complex between the target protein, the PROTAC, and the E3 ligase,

leading to the ubiquitination and subsequent degradation of the target protein.[3]
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Experimental Protocols
The following are detailed methodologies for the key bioconjugation reactions involving Mal-
PEG5-acid. These protocols are representative and may require optimization for specific

applications.

Protocol 1: Conjugation of a Thiol-Containing Molecule
to Mal-PEG5-acid
This protocol describes the reaction of the maleimide group of Mal-PEG5-acid with a sulfhydryl

group on a protein or peptide.

Materials:

Thiol-containing protein/peptide

Mal-PEG5-acid

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

Quenching reagent (e.g., L-cysteine)

Size-exclusion chromatography (SEC) column for purification

Procedure:

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If

necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and

incubate at room temperature for 30-60 minutes.

Linker Preparation: Prepare a stock solution of Mal-PEG5-acid in an organic solvent like

DMSO.

Conjugation Reaction: Add a 5-20 fold molar excess of the Mal-PEG5-acid solution to the

protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C

with gentle agitation.
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Quenching: To stop the reaction, add a 100-fold molar excess of L-cysteine to quench any

unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Purification: Remove excess Mal-PEG5-acid and quenching reagent by size-exclusion

chromatography.

Protocol 2: Activation of the Carboxylic Acid and
Conjugation to an Amine-Containing Molecule
This protocol details the formation of a stable amide bond between the carboxylic acid group of

the Mal-PEG5-acid conjugate and a primary amine on a payload molecule.

Materials:

Mal-PEG5-acid conjugated molecule from Protocol 1

Amine-containing payload molecule

Anhydrous aprotic solvent (e.g., DMF or DMSO)

Carbodiimide activator (e.g., EDC)

N-hydroxysuccinimide (NHS) or HOBt

Tertiary amine base (e.g., DIPEA)

Purification system (e.g., HPLC)

Procedure:

Activation of Carboxylic Acid: Dissolve the Mal-PEG5-acid conjugate in the anhydrous

solvent. Add EDC (1.5 equivalents) and NHS or HOBt (1.2 equivalents). Stir the reaction

mixture at room temperature for 15-30 minutes to form the active ester.

Amide Bond Formation: In a separate vial, dissolve the amine-containing payload molecule

in the anhydrous solvent. Add this solution to the activated Mal-PEG5-acid conjugate. Add

DIPEA (2-3 equivalents) to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress

by a suitable method like LC-MS.

Purification: Upon completion, purify the final conjugate using an appropriate

chromatographic technique, such as preparative HPLC.

Visualizing the Workflow and Signaling Pathway
To better understand the role of Mal-PEG5-acid in drug development, the following diagrams

illustrate a general experimental workflow for ADC synthesis and the mechanism of action for a

PROTAC.

Step 1: Antibody Preparation

Step 2: Linker Conjugation

Step 3: Final Conjugation
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Caption: General workflow for the synthesis of an Antibody-Drug Conjugate using Mal-PEG5-
acid.
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Caption: Mechanism of action for a PROTAC utilizing a Mal-PEG5-acid linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b608845?utm_src=pdf-body-img
https://www.benchchem.com/product/b608845?utm_src=pdf-body
https://www.benchchem.com/product/b608845?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medkoo.com [medkoo.com]

2. Mal-PEG5-acid, 1286755-26-7 | BroadPharm [broadpharm.com]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Mal-PEG5-acid: A Technical Guide for Bioconjugation in
Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608845#mal-peg5-acid-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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